Superior Vasodilatory Potency in Rat Coronary Artery Compared to Tetramethoxy Analogs
1-Hydroxy-2,3,5-trimethoxyxanthone (HM-1) demonstrates the highest vasodilatory potency among six major xanthones isolated from Halenia elliptica when tested on isolated rat coronary artery pre-contracted with 1 μM 5-hydroxytryptamine (5-HT) [1]. Its EC50 value is 1.4±0.1 μM, which is approximately 4.7-fold more potent than the least active comparator, 1-hydroxy-2,3,4,7-tetramethoxy-xanthone (HM-2, EC50 6.6±1.4 μM) [1].
| Evidence Dimension | Vasodilatory potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.4±0.1 μM |
| Comparator Or Baseline | HM-2 (1-hydroxy-2,3,4,7-tetramethoxy-xanthone): EC50 = 6.6±1.4 μM; HM-3 (1-hydroxy-2,3,4,5-tetramethoxy-xanthone); HM-4 (1,7-dihydroxy–2,3,4,5-tetramethoxy-xanthone); HM-5 (1,5-dihydroxy-2,3-dimethoxy-xanthone); HM-7 (1,7-dihydroxy-2,3-dimethoxy-xanthone) |
| Quantified Difference | ~4.7-fold increase in potency (HM-1 vs. HM-2). HM-1 is the most potent compound in the series. |
| Conditions | Isolated rat coronary artery rings pre-contracted with 1 μM 5-HT. |
Why This Matters
This data confirms HM-1 as the most potent vasodilator in this series, providing a clear selection criterion for researchers investigating cardiovascular pharmacology where maximal efficacy is desired.
- [1] Wang, Y., et al. (2009). Vasodilatory actions of xanthones isolated from a Tibetan herb, Halenia elliptica. Phytomedicine, 16(12), 1144-1150. View Source
